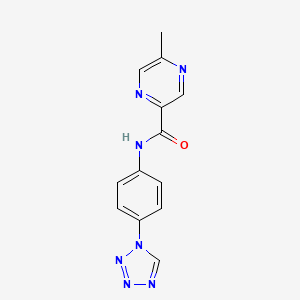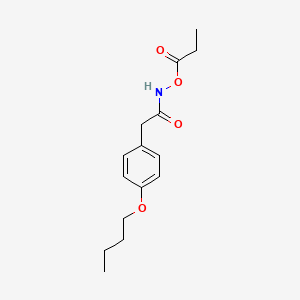
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- is a chemical compound with the molecular formula C14-H19-N-O4 and a molecular weight of 265.34 . This compound is known for its unique structure, which includes a hydroxylamine group, a butoxyphenylacetyl group, and a propionyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- involves several steps. One method includes dissolving p-butoxyphenylacetylhydroxamic acid in a basic solution of a salifying agent and then precipitating it in an acid solution in the presence of a surface-active agent . This method ensures the compound is obtained in a finely divided state, which is essential for its various applications.
Industrial Production Methods
In industrial settings, the production of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. The process involves careful monitoring of temperature, pH, and the concentration of reagents to optimize the reaction and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxylamine group, which is highly reactive.
Common Reagents and Conditions
Common reagents used in the reactions of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild conditions, with controlled temperature and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- depend on the type of reaction. For example, oxidation reactions may yield nitroso compounds, while reduction reactions can produce amines. Substitution reactions often result in the formation of various derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- has a wide range of scientific research applications:
Biology: The compound is studied for its potential mutagenic properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- involves its interaction with molecular targets and pathways in biological systems. The hydroxylamine group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential mutagenic effects and its ability to modify biological pathways .
Comparaison Avec Des Composés Similaires
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- can be compared with other similar compounds, such as hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- and 4-butoxy-N-(formyloxy)benzeneacetamide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications
Conclusion
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it valuable for various chemical reactions and potential therapeutic uses. Ongoing research continues to explore its full potential and uncover new applications for this intriguing compound.
Propriétés
Numéro CAS |
77372-68-0 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
[[2-(4-butoxyphenyl)acetyl]amino] propanoate |
InChI |
InChI=1S/C15H21NO4/c1-3-5-10-19-13-8-6-12(7-9-13)11-14(17)16-20-15(18)4-2/h6-9H,3-5,10-11H2,1-2H3,(H,16,17) |
Clé InChI |
MTIYXWKQBBXCCC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)CC(=O)NOC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


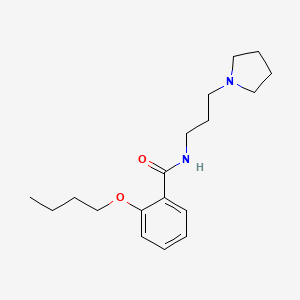
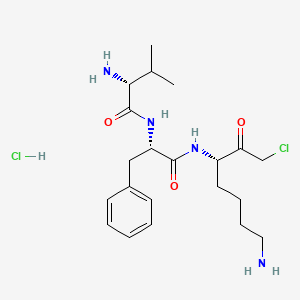
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)

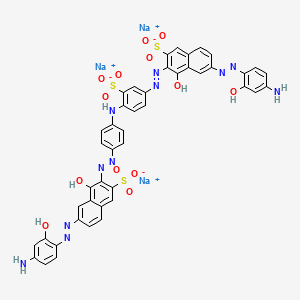
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)


![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)



